(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
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Description
(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, also known as DHβE, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists. This compound has been extensively studied and has shown potential in various scientific research applications.
Scientific Research Applications
Antitubercular Activity
Thiazolidine derivatives, including those related to "(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine," have been evaluated for their antitubercular activity. Modifications to the isoniazid structure, incorporating N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and related derivatives, demonstrated significant in vitro efficacy against Mycobacterium tuberculosis, comparable to isoniazid for certain compounds (Asif, 2014).
Biological Applications of Thiazolidines
Thiazolidines exhibit a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These properties are attributed to the presence of sulfur in their structure, enhancing their pharmacological potential. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve the selectivity, purity, yield, and pharmacokinetic activity of thiazolidine derivatives (Sahiba et al., 2020).
Thiazole Derivatives in Medicinal Chemistry
Thiazole compounds are recognized for their broad biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory effects. The intrinsic molecular interaction between newly synthesized thiazole compounds and a variety of drug targets has led to the discovery of new drug molecules with novel modes of action. This highlights the therapeutic potential of thiazole derivatives in medicinal chemistry research (Sharma et al., 2019).
Novel Thiazole Derivatives for Drug Development
Research on thiazole derivatives has revealed their potential as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. The development of thiazole-based drugs is guided by their specific enzyme targets, emphasizing the importance of these compounds in the treatment of various diseases (Leoni et al., 2014).
Synthesis and Applications of 4-Thiazolidinone
The chemistry, synthesis, and applications of 4-thiazolidinone, a saturated form of thiazole, have been extensively reviewed. This compound exhibits a wide spectrum of biological activities, making it a focus of interest for chemists, pharmacologists, and researchers. The easy synthetic routes and diverse biological potential of 4-thiazolidinones underscore their importance in drug discovery and development (ArunlalV. et al., 2015).
properties
IUPAC Name |
N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGHZGVLJOTEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396844 |
Source
|
Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |
CAS RN |
79146-95-5 |
Source
|
Record name | 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79146-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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